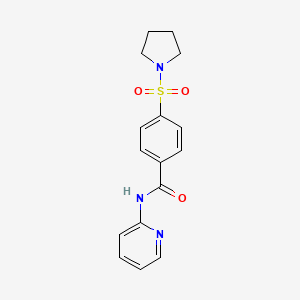

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound with the molecular formula C16H17N3O3S . It is a heterocyclic compound that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, related compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . Another study reported the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many bioactive compounds and is known for its versatility in medicinal chemistry .科学的研究の応用

Synthetic Routes and Reactivity

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide and related compounds are central to diverse synthetic routes, playing a significant role in the development of novel chemical entities. For instance, pyridinium salts, including derivatives similar to the compound , are utilized in synthetic organic chemistry for their reactivity and applications in creating bioactive pharmaceuticals. These compounds serve as key intermediates in the synthesis of antimicrobial, anticancer, and antimalarial agents due to their versatile chemical structures that can be functionalized in various ways (Sowmiah et al., 2018).

Materials Science Applications

In materials science, this compound derivatives exhibit promising applications due to their unique chemical properties. The synthesis and coordination chemistry of related pyridine and pyrrolidine compounds have been explored for creating luminescent materials for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005). These applications demonstrate the potential of such compounds in developing new materials with specific optical and electronic properties.

Pharmacological Applications

Although the requirements exclude information related to drug use, dosage, and side effects, it's worth noting the broader pharmacological context in which these compounds are studied. For example, derivatives of this compound are investigated for their potential as kinase inhibitors, with implications in treating various diseases. This research area highlights the compound's significance in developing new therapeutic agents.

Organic and Medicinal Chemistry

In organic and medicinal chemistry, the focus on this compound derivatives emphasizes their utility in synthesizing complex molecular architectures. Highly functionalized pyridines synthesis leveraging N-sulfonyl ketimines and alkynes showcases the innovative approaches to constructing molecules with potential biological activity (Zhang et al., 2014). The strategic manipulation of these compounds opens new avenues for drug discovery and the development of novel pharmaceuticals.

作用機序

Target of Action

Compounds with a pyrrolidine ring, a key component of this molecule, are known to interact with a variety of biological targets .

Mode of Action

The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that compounds containing a pyrrolidine ring have been associated with a variety of biological and pharmaceutical activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological and pharmaceutical activities .

Action Environment

It’s important to note that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

特性

IUPAC Name |

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-16(18-15-5-1-2-10-17-15)13-6-8-14(9-7-13)23(21,22)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLCHNLDNCQNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)

![3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2430626.png)

![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)